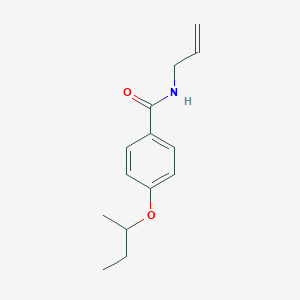![molecular formula C18H20N2O2 B268337 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268337.png)
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a novel compound that has gained attention in the field of scientific research due to its potential applications in various areas such as oncology and neuroscience. MPCC is a small molecule that has a unique chemical structure, which makes it an interesting target for researchers to investigate.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas is oncology, where 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been found to protect neurons from oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of the AKT/mTOR pathway, which is involved in the regulation of cell growth and survival. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been found to protect neurons from oxidative stress and inflammation in in vitro and in vivo studies. Additionally, 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is also stable under physiological conditions, which makes it a good candidate for in vivo studies. However, one of the limitations of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is that it has low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide. One area of research is to investigate the potential applications of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in the treatment of various types of cancer. Another area of research is to investigate the potential applications of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in the treatment of neurodegenerative diseases. Additionally, future studies could investigate the mechanism of action of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in more detail, as well as its potential side effects and toxicity in vivo.
Synthesemethoden
The synthesis of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzoylpropylamide. The product is then purified by recrystallization to obtain 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in its pure form.
Eigenschaften
Produktname |
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
3-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-11-19-17(21)14-7-9-16(10-8-14)20-18(22)15-6-4-5-13(2)12-15/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
KPNYTLUMCIPRMY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |
Kanonische SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)


![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)

![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)